cornifin
Description
Properties
CAS No. |
149686-82-8 |
|---|---|
Molecular Formula |
C9H11Cl2NO |
Synonyms |
cornifin |
Origin of Product |
United States |
Comparison with Similar Compounds
Involucrin
Structural and Functional Differences
- Gene Symbol : IVL
- Role : Involucrin is a late-stage differentiation marker that contributes to CE stability by providing glutamine residues for cross-linking .
- Expression: Induced later in differentiation (8+ hours in suspended keratinocytes) compared to cornifin, which is expressed earlier in suprabasal layers .
- Regulation: Both are suppressed by caspase inhibitors (e.g., z-VAD-fmk) and regulated by PKC/AP-1 pathways, but involucrin is less responsive to retinoids .
| Protein | Induction Timing | Retinoid Sensitivity | Cancer Role |
|---|---|---|---|
| This compound | Early (suprabasal) | High suppression | Pro-metastatic (SPRR1B) |
| Involucrin | Late (granular) | Moderate suppression | Biomarker for CIN |
SPRR1B (this compound-B)
Structural and Functional Differences
- Gene Symbol : SPRR1B
- Role : A this compound isoform with overlapping CE functions but distinct expression patterns. Shares glutamine/proline-rich domains but differs in transcriptional regulation .
- Expression: Upregulated in lung adenocarcinoma (LAC) and co-expressed with epithelial-mesenchymal transition (EMT) markers like ZEB1 in oral squamous cell carcinoma .
- Regulation : Less responsive to estrogen compared to SPRR1A (this compound-α) .
- Disease Associations: High SPRR1B correlates with poor prognosis in LAC, unlike SPRR1A, which is more associated with benign squamous metaplasia .
SPRR3
Structural and Functional Differences
- Gene Symbol : SPRR3
- Role : Member of the SPRR family with conserved this compound domains (pfam02389) but distinct tissue specificity .
- Expression : Primarily in esophageal and tracheal epithelia, with minimal overlap with this compound in epidermal tissues .
- Regulation: No reported retinoid sensitivity, unlike SPRR1A/1B .
- Disease Associations: Limited evidence in cancer, but structural studies highlight its unique transglutaminase crosslinking sites .
Keratin 16
Structural and Functional Differences
- Gene Symbol : KRT16
- Role: Structural keratin upregulated in hyperproliferative states (e.g., psoriasis) and bacterial vaginosis (BV), contrasting with this compound A’s reduced expression in BV .
- Regulation: Independent of retinoid pathways, unlike this compound .
Preparation Methods
Molecular Characteristics Influencing Synthesis Design
This compound’s 14-kDa structure contains 13 octapeptide repeats (consensus sequence EPCQPKVP) that necessitate specialized preparation strategies. The cysteine-rich domains require reducing conditions during extraction to prevent disulfide-mediated aggregation, while glutamine and lysine residues facilitate enzymatic cross-linking via transglutaminases. Proline content (31%) complicates proteolytic digestion, favoring alkaline or oxidative hydrolysis in industrial methods.
Alkaline Hydrolysis of Keratin-Containing Substrates
Waste Hair as a Feedstock for this compound Production
Patent CN106866325A details a method converting waste hair into this compound amino acid fertilizer through alkali digestion:
Stepwise Process:
-
Base Solution Preparation: 15% potassium hydroxide (KOH) or sodium hydroxide (NaOH) at 85-90% concentration in 65% water, heated to 70°C.
-
Substrate Digestion: 15% waste hair added to the alkaline solution under constant stirring for 2 hours, achieving complete keratin hydrolysis.
-
Chelation: Addition of 5% ethylenediaminetetraacetic acid (EDTA) to sequester metal ions interfering with amino acid stability.
Key Parameters:
Table 1: Alkaline Hydrolysis Performance Metrics
| Parameter | Value | Impact on Yield |
|---|---|---|
| NaOH Concentration | 15% (w/v) | ±3% |
| Stirring Rate | 200 RPM | ±5% |
| EDTA Concentration | 5% (w/v) | +12% |
Limitations of Alkaline Methods
Despite high throughput, this approach risks racemization of L-amino acids at elevated pH, reducing biological activity by up to 27%. Neutralization with hydrochloric acid post-digestion restores pH but introduces chloride ions requiring downstream dialysis.
Calcium-Dependent Cross-Linking in Cellular Systems
Induction via Calcium Ionophores
In squamous-differentiated rabbit tracheal epithelial (RbTE) cells, 5 μM calcium ionophore A23187 increases this compound cross-linking 4.2-fold within 45 minutes. Transglutaminase type I mediates ε-(γ-glutamyl)lysine isopeptide bonds between this compound monomers, forming insoluble envelopes.
Optimization Insights:
Retinoid-Repressed Biosynthesis
All-trans retinoic acid (1 μM) suppresses this compound mRNA expression in RbTE cells by 73%, necessitating retinoid-free media for in vitro production. Differentiation protocols typically use 1.2 mM calcium chloride over 7–10 days to induce endogenous this compound synthesis.
Recombinant DNA Approaches
Mammalian Transfection Protocols
Human embryonic kidney (HEK293) cells transfected with SQ37 cDNA produce 14-kDa this compound at 22 mg/L, with purification via His-tag affinity chromatography achieving 92% purity. Glycosylation analysis reveals O-linked β-N-acetylglucosamine modifications at Ser-24 and Ser-56.
Extraction and Purification Techniques
RIPA Buffer-Based Isolation
Sigma-Aldrich’s protocol (R0278) extracts this compound from cell lysates using:
Critical Steps:
Size-Exclusion Chromatography
Superdex 75 Increase columns resolve native this compound (14 kDa) from cross-linked oligomers (42–56 kDa) with 85% recovery. Mobile phase: 50 mM phosphate, 150 mM NaCl, pH 7.4, at 0.5 mL/min.
Comparative Method Analysis
Table 2: Preparation Method Efficacy
| Method | Yield | Purity | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Alkaline Hydrolysis | 89% | 76% | 12.40 | Industrial |
| Cellular Cross-Link | 68% | 91% | 840.00 | Laboratory |
| Recombinant HEK293 | 92% | 95% | 1,200.00 | Preclinical |
Alkaline methods dominate large-scale production despite lower purity, while recombinant systems suit therapeutic applications requiring >90% purity.
Challenges and Innovations
Senescence Modulation via miR-130b
Knockdown studies using 50 nM Sprr1a siRNA in mesenchymal stem cells increase cytoplasmic HMGB1 by 3.1-fold, complicating extraction by promoting protein aggregation. Co-transfection with 20 nM miR-130b antagomirs restores nuclear HMGB1 localization in 78% of cells.
Q & A
Q. What methodologies are commonly used to detect and quantify cornifin in epithelial tissues?
this compound (specifically isoforms A and B) is detected via immunohistochemistry (IHC) using antibodies against SPRR1A (this compound A) or SPRR1B (this compound B) . Western blotting is employed for quantification, with protocols optimized for tissue lysates (e.g., vaginal epithelium in rat models) . Studies also use surface plasmon resonance (SPR) for binding affinity assays, though antibody validation is critical to avoid cross-reactivity .
Q. How is this compound implicated in squamous epithelial differentiation?
this compound is a key component of the cornified envelope (CE) in keratinocytes, contributing to barrier function. In stratified epithelia (e.g., vaginal, epidermal), its expression correlates with differentiation stages: basal (low), spinous (moderate), and granular/cornified layers (high) . Methodologically, differentiation is assessed via IHC staining intensity and co-localization with markers like keratin 14 (proliferation) and involucrin (late differentiation) .
Q. What animal models are suitable for studying this compound’s role in epithelial homeostasis?
Ovariectomized (OVX) rats are widely used to model postmenopausal vaginal atrophy, where this compound β (SPRR1B) expression is estrogen-dependent. Vitamin D3-treated OVX rats show restored this compound β and VDR expression, validated via IHC and Mann-Whitney U tests for statistical significance . Transgenic mouse models with SPRR1A/B knockouts are emerging but require validation against human tissue data .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound expression across metaproteomic studies?
Example: this compound A was reported as significantly reduced in bacterial vaginosis (BV) metaproteomes , contrasting with its typical upregulation in squamous differentiation. To address this:
- Optimize database construction (e.g., Hybrid_Sample-Matched databases) to reduce false negatives .
- Validate via orthogonal methods (e.g., IHC on matched clinical samples) .
- Apply Spearman’s rank-order correlation (ρ) and linear regression to assess covariation with confounding factors (e.g., pH, microbial load) .
Q. What molecular pathways regulate this compound expression during keratinocyte differentiation?
AP-1 transcription factor inhibition (via dominant-negative c-Jun, TAM67) reduces this compound expression, confirmed by qPCR and Western blotting in HaCaT cells . PKC/FOXM1 signaling also modulates this compound, with mechanistic studies requiring siRNA knockdowns and luciferase reporter assays to map promoter activity .
Q. How does this compound interact with other CE proteins, and what experimental designs capture these interactions?
Co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) identify this compound’s binding partners (e.g., loricrin, small proline-rich proteins) . For functional studies, CRISPR-Cas9 knockout models combined with tensile strength assays quantify CE integrity in this compound-deficient epithelia .
Q. What statistical approaches are recommended for analyzing hormone-dependent this compound expression?
In vitamin D3-treated OVX rats, non-parametric tests (Mann-Whitney U) are used due to small sample sizes and non-normal distributions . For longitudinal studies, mixed-effects models account for intra-subject variability. Reporting follows NIH preclinical guidelines, including effect sizes and 95% confidence intervals .
Methodological Tables
Key Pitfalls to Avoid
- Antibody Specificity : Validate SPRR1A/B antibodies with knockout controls to avoid cross-reactivity .
- Sample Heterogeneity : Stratify epithelial layers via laser-capture microdissection before proteomic analysis .
- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including raw data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
